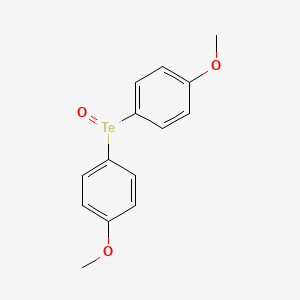

Benzene, 1,1'-tellurinylbis(4-methoxy-

Beschreibung

Benzene, 1,1'-tellurinylbis(4-methoxy-) is an organotellurium compound comprising two 4-methoxybenzene rings linked by a tellurinyl (Te) bridge. Tellurium’s lower electronegativity compared to sulfur or oxygen may result in distinct electronic and steric behaviors, influencing reactivity and stability. Organotellurium compounds are of interest in materials science and catalysis due to their unique redox properties and π-conjugation capabilities.

Eigenschaften

CAS-Nummer |

57857-70-2 |

|---|---|

Molekularformel |

C14H14O3Te |

Molekulargewicht |

357.9 g/mol |

IUPAC-Name |

1-methoxy-4-(4-methoxyphenyl)tellurinylbenzene |

InChI |

InChI=1S/C14H14O3Te/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 |

InChI-Schlüssel |

UVDGYXYOEDJRFV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural analogs of Benzene, 1,1'-tellurinylbis(4-methoxy-) based on bridging groups, molecular properties, and synthesis routes:

Key Observations:

Electronic Effects :

- Sulfonyl and tellurinyl bridges differ in electronegativity (S: 2.58, Te: 2.10), leading to reduced electron-withdrawing effects in the Te analog. This may enhance π-delocalization compared to sulfone derivatives.

- Cyclopropane-bridged compounds exhibit rigid, strained geometries, whereas ethenyl-butene bridges enable extended conjugation.

Stability and Reactivity :

- Sulfonyl derivatives (e.g., C₁₄H₁₄O₄S) are thermally stable due to strong S=O bonds, whereas isopropoxy-methylene analogs (C₁₈H₂₂O₃) are prone to hydrolysis.

- Tellurium’s larger atomic radius (1.40 Å vs. S: 1.04 Å) may increase steric hindrance, affecting reaction kinetics.

Synthetic Routes: Sulfonyl and cyclopropane-bridged compounds are synthesized via oxidation and cyclopropanation, respectively. Tellurinyl derivatives likely require tellurium-specific reagents (e.g., TeCl₄ or organotellurols). Halogenated analogs (e.g., chloropropeylidene) are synthesized through halogenation or condensation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.